molecular formula C9H9NO3 B14844569 6-Acetyl-4-methoxypyridine-2-carbaldehyde

6-Acetyl-4-methoxypyridine-2-carbaldehyde

Cat. No.: B14844569
M. Wt: 179.17 g/mol
InChI Key: LERGTWNDTPCZRP-UHFFFAOYSA-N
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Description

6-Acetyl-4-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-methoxypyridine-2-carbaldehyde can be achieved through several methods. One common method involves the treatment of 6-methoxypyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Acetyl-4-methoxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-methoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the acetyl and methoxy groups may influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carbaldehyde: A precursor in the synthesis of 6-Acetyl-4-methoxypyridine-2-carbaldehyde.

    2-Formyl-6-methoxypyridine: Another derivative with similar structural features.

    6-Methoxy-2-pyridinecarboxaldehyde: Shares the methoxy and aldehyde functional groups.

Uniqueness

This compound is unique due to the presence of both acetyl and methoxy groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-acetyl-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO3/c1-6(12)9-4-8(13-2)3-7(5-11)10-9/h3-5H,1-2H3

InChI Key

LERGTWNDTPCZRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)OC

Origin of Product

United States

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